molecular formula C18H15ClN6O3S B11249803 N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11249803
M. Wt: 430.9 g/mol
InChI Key: OGBLYKJCDTYDDM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a furan ring, a triazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the furan ring: This step might involve the reaction of a furan derivative with the triazole intermediate.

    Formation of the oxadiazole ring: This can be done by cyclization reactions involving appropriate precursors.

    Attachment of the chlorophenyl group: This step could involve nucleophilic substitution reactions.

    Final assembly: The final compound is assembled by linking the various intermediates through amide bond formation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfanyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The formation of the triazole and oxadiazole rings involves cyclization reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Cyclization conditions: Acidic or basic conditions, often with heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as an antimicrobial, antifungal, or anticancer agent.

    Diagnostic Tools: Could be used in imaging or diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]acetamide
  • **N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-3-[3-({[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C18H15ClN6O3S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[3-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C18H15ClN6O3S/c19-11-3-5-12(6-4-11)20-15(26)7-8-16-21-14(25-28-16)10-29-18-22-17(23-24-18)13-2-1-9-27-13/h1-6,9H,7-8,10H2,(H,20,26)(H,22,23,24)

InChI Key

OGBLYKJCDTYDDM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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